N-[(1,2-dimethylindol-5-yl)methyl]-3-phenylpropanamide
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Overview
Description
Synthesis Analysis
A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .Physical And Chemical Properties Analysis
“N-[(1,2-dimethylindol-5-yl)methyl]-3-phenylpropanamide” is a white powder that is soluble in polar solvents such as DMSO and DMF. It has a melting point of 118°C and a boiling point of 451.8°C.Scientific Research Applications
Chemical Structure and Interactions
N-[(1,2-dimethylindol-5-yl)methyl]-3-phenylpropanamide is a compound that has been explored in various scientific studies. One significant area of research involves its chemical structure and interactions. For instance, the study by Chipanina et al. (2020) examined the molecular structure of related compounds, focusing on their supramolecular structure formed through self-assembling via intermolecular hydrogen bonding (Chipanina et al., 2020). This research provides insights into the chemical behaviors and potential applications of such compounds in material science and pharmacology.
Synthesis and Pharmacological Potential
Another critical aspect of research on this compound is its synthesis and potential pharmacological applications. For example, the work of Kumar et al. (2009) involved the synthesis of functionalized amino acid derivatives, exploring their cytotoxicity against human cancer cell lines (Kumar et al., 2009). Such studies are crucial in developing new pharmaceuticals, particularly in oncology.
Analgesic Properties
Research has also been conducted on the analgesic properties of similar compounds. Bever et al. (1974) reported the synthesis and evaluation of analgesic activity in compounds related to N-[(1,2-dimethylindol-5-yl)methyl]-3-phenylpropanamide (Bever et al., 1974). Such studies contribute significantly to pain management and the development of new analgesics.
Enzymatic Activity
The enzymatic activity and metabolism of compounds structurally similar to N-[(1,2-dimethylindol-5-yl)methyl]-3-phenylpropanamide have been a focus of research as well. Abdel-Monem's study (1975) on the N-demethylation of tertiary amines is an example of such research, providing insights into the metabolic pathways and potential drug interactions (Abdel-Monem, 1975).
Antifungal and Antimicrobial Properties
Additionally, research has explored the antifungal and antimicrobial properties of related compounds. For instance, Yang et al. (2017) synthesized and evaluated the antifungal activity of dimethylated trifluoroatrolactamide derivatives (Yang et al., 2017). Such studies are crucial in the ongoing search for new antimicrobial agents.
Safety And Hazards
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds in an attempt to achieve promising new heterocycles with chemical and biomedical relevance .
properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-15-12-18-13-17(8-10-19(18)22(15)2)14-21-20(23)11-9-16-6-4-3-5-7-16/h3-8,10,12-13H,9,11,14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDZJMZFESLRRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,2-dimethylindol-5-yl)methyl]-3-phenylpropanamide |
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